Product packaging for 1-Oxa-7-azaspiro[4.5]decan-3-ol(Cat. No.:)

1-Oxa-7-azaspiro[4.5]decan-3-ol

Cat. No.: B11762345
M. Wt: 157.21 g/mol
InChI Key: XHIAUEBHFBHZLK-UHFFFAOYSA-N
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Description

Contextual Significance of Spirocyclic Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery. mdpi.comnih.gov Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic systems. tandfonline.combldpharm.com This shift towards more complex, sp³-rich molecules often correlates with improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability. tandfonline.comresearchgate.net

The introduction of a spirocyclic moiety can lock a molecule's conformation, optimizing the orientation of binding elements and leading to improved efficacy and selectivity for biological targets. tandfonline.com This has been demonstrated in the development of inhibitors for enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1) and in the design of G protein-coupled receptor (GPCR) ligands. tandfonline.comtandfonline.com Furthermore, spirocycles provide a valuable strategy for "scaffold hopping," allowing medicinal chemists to explore novel chemical space and develop compounds with improved properties. researchgate.net

Overview of Oxa-Azaspirocyclic Systems: Unique Structural Features and Conformational Rigidity

Oxa-azaspirocyclic systems, a subset of spirocycles containing both oxygen and nitrogen atoms in their framework, possess a unique combination of structural features. The presence of the oxygen atom can significantly influence the molecule's properties, often leading to increased water solubility and lower lipophilicity compared to their carbocyclic counterparts. rsc.orgnih.gov This is a desirable trait in drug design, as it can improve a compound's absorption and distribution within the body.

The conformational rigidity inherent to the spirocyclic system is a key feature. nih.govresearchgate.net This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. In oxa-azaspirocyclic systems, the interplay between the oxygen and nitrogen heteroatoms can further influence the conformational preferences of the rings, providing a fine-tuning mechanism for molecular shape and biological activity. nih.govmdpi.com

Historical Development and Evolution of Synthetic Strategies for Azaspiro[4.5]decane Frameworks

The synthesis of spirocyclic compounds has evolved significantly over the years. nih.gov Early methods often relied on intramolecular reactions or cyclization processes. ontosight.ai More recently, a variety of modern techniques have been employed, including multicomponent reactions, asymmetric catalysis, and photochemical methods, to construct these complex frameworks with greater efficiency and control. nih.gov

For azaspiro[4.5]decane systems specifically, synthetic strategies have been developed to access a range of derivatives. These methods often involve the construction of the key spirocyclic core followed by functionalization. The development of robust synthetic routes is crucial for the exploration of these compounds in medicinal chemistry and other fields. tandfonline.com

Research Rationale and Scope: Focus on 1-Oxa-7-azaspiro[4.5]decan-3-ol as a Prototypical System

The focus on this compound as a prototypical system is driven by the need to understand the fundamental properties and potential applications of this specific class of molecules. Its structure, containing a five-membered oxazolidine (B1195125) ring and a six-membered piperidine (B6355638) ring sharing a spirocyclic center, with a hydroxyl group at the 3-position, makes it an interesting candidate for further investigation. ontosight.aichemsrc.com

The rationale for studying this compound includes exploring its potential as a building block in the synthesis of more complex, biologically active molecules. The presence of the hydroxyl group and the secondary amine provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening. nih.govmdpi.com Understanding the structure-property relationships of this and related compounds can provide valuable insights for the design of new therapeutic agents.

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
CAS Number757239-76-2
InChI KeyJQNSUWHWLBLHQL-UHFFFAOYSA-N
SMILES StringOC1COC2(CCNCC2)C1
Empirical FormulaC₈H₁₅NO₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B11762345 1-Oxa-7-azaspiro[4.5]decan-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-4-8(11-5-7)2-1-3-9-6-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIAUEBHFBHZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CO2)O)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Oxa 7 Azaspiro 4.5 Decan 3 Ol and Analogues

Retrosynthetic Analysis of the 1-Oxa-7-azaspiro[4.5]decan-3-ol Core Structure

A retrosynthetic analysis of the this compound core structure reveals several strategic disconnections. The spirocyclic system, characterized by a shared carbon atom between the piperidine (B6355638) and tetrahydrofuran (B95107) rings, presents a primary challenge. A logical approach involves disconnecting the C-O bond of the tetrahydrofuran ring and the C-N bond of the piperidine ring. This leads to a key acyclic precursor containing both hydroxyl and amino functionalities, along with a suitable carbon chain for subsequent cyclization. Further disconnection of this precursor can lead to simpler, commercially available starting materials. For instance, a substituted piperidone and a protected 3-bromo-1-propanol (B121458) derivative could serve as viable starting points. The retrosynthetic strategy must also consider the stereochemistry at the C3 and C5 positions, necessitating the use of stereocontrolled reactions or chiral starting materials.

Foundational Synthetic Approaches to Spiro[4.5]decane Frameworks

The synthesis of the spiro[4.5]decane skeleton, the fundamental core of the target molecule, can be achieved through various classical and modern synthetic methods.

Classical annulation and cyclization reactions remain a cornerstone for the construction of spiro[4.5]decane frameworks. [2+4] Cycloaddition reactions, such as the Diels-Alder reaction, can be employed to form the six-membered ring onto a pre-existing five-membered carbocycle or heterocycle. However, the synthesis of the specific 1-oxa-7-azaspiro[4.5]decane system often relies on intramolecular cyclization strategies. These can include intramolecular aldol (B89426) condensations, Michael additions, or ring-closing metathesis (RCM) reactions. researchgate.net For example, a suitably functionalized linear precursor can undergo sequential or tandem cyclization to form the spirocyclic system. Intramolecular Michael reactions have been shown to be effective in constructing quaternary carbon centers, a key feature of spirocycles. acs.org Furthermore, domino reactions, which involve a cascade of transformations in a single pot, offer an efficient route to complex spiro compounds. nih.gov

Reaction Type Description Key Features Reference
[2+4] Cycloaddition Formation of a six-membered ring from a diene and a dienophile.Can create multiple stereocenters in a single step.
Intramolecular Aldol Condensation Cyclization of a dicarbonyl compound to form a cyclic β-hydroxy carbonyl compound.Useful for forming five- and six-membered rings.
Intramolecular Michael Addition Nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound within the same molecule.Effective for creating quaternary carbon centers. acs.org
Ring-Closing Metathesis (RCM) Formation of a cyclic olefin from a diene using a transition metal catalyst.Tolerant of various functional groups. researchgate.net
Domino Reactions A sequence of reactions occurring in one pot without isolation of intermediates.High atom and step economy. nih.gov

The precise placement of the oxygen and nitrogen atoms within the spirocyclic framework is crucial for the biological activity of this compound. Achieving stereo- and regioselectivity in the installation of these heteroatoms is a significant synthetic challenge. khanacademy.org

Regioselectivity can often be controlled by the choice of starting materials and the reaction sequence. For example, starting with a pre-formed piperidine ring and subsequently constructing the tetrahydrofuran ring can dictate the position of the nitrogen atom. Conversely, beginning with a tetrahydrofuran derivative allows for the controlled introduction of the amine functionality. Transition-metal-free annulation reactions have been developed for the regioselective synthesis of spiro-oxazolidines, which are related to the target structure. nih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is often achieved through the use of chiral catalysts, auxiliaries, or substrates. For instance, the use of a chiral organocatalyst can direct the formation of a specific enantiomer of the spirocycle. nih.gov Additionally, substrate-controlled methods, where the inherent chirality of the starting material dictates the stereochemical outcome of the reaction, are also employed. nih.gov The development of methods for the diastereoselective synthesis of related spiro[4.5]decane systems has been reported, highlighting the importance of controlling stereochemistry. mdpi.comresearchgate.net

Asymmetric and Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound is often desired for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. This has led to the development of various asymmetric and enantioselective synthetic strategies. acs.org

The use of chiral catalysts is a powerful tool for achieving enantioselectivity in the synthesis of spirocycles.

Gold/Palladium Relay Catalysis: This strategy combines the unique catalytic activities of both gold and palladium to facilitate complex transformations. Gold catalysts can activate alkynes or allenes towards nucleophilic attack, while palladium catalysts are well-known for their ability to mediate cross-coupling and cyclization reactions. A gold(I)-catalyzed cyclization/semipinacol rearrangement cascade has been used to access spiro[4.5]decanes and 7-azaspiro[4.5]decanes. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and environmentally benign method for organic synthesis. rsc.orgrsc.org This approach utilizes a photocatalyst that, upon irradiation with light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. nih.govemory.eduresearchgate.net These radicals can then undergo cyclization to form spirocyclic structures. Dual titanocene (B72419) and photoredox catalysis has been successfully employed for the spirocyclization of epoxides. rsc.orgrsc.org

Organocatalysis: Organocatalysis involves the use of small organic molecules as catalysts. mdpi.com Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can effectively induce enantioselectivity in a variety of reactions, including those used to construct spirocycles. rsc.orgd-nb.info Organocatalytic Michael-domino reactions have been developed for the highly stereoselective synthesis of spiro-polycyclic oxindoles. nih.govacs.org

Catalyst System Mechanism Advantages Reference
Gold/Palladium Relay Catalysis Sequential or cooperative catalysis involving both gold and palladium complexes.Enables complex transformations not possible with a single catalyst. acs.org
Photoredox Catalysis Generation of radical intermediates via single-electron transfer initiated by light.Mild reaction conditions, environmentally friendly. rsc.orgrsc.orgnih.govemory.eduresearchgate.net
Organocatalysis Use of small, chiral organic molecules to induce enantioselectivity.Metal-free, often robust and tolerant of air and moisture. nih.govmdpi.comrsc.orgd-nb.infoacs.org

An alternative approach to asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. Bicyclic lactams have been used as chiral auxiliaries in the enantioselective synthesis of spirooxoindoles. aragen.comresearchgate.net

Substrate-controlled methodologies rely on the inherent chirality of the starting material to influence the stereochemistry of subsequent transformations. nih.gov For example, starting with an enantiomerically pure building block ensures that the chirality is transferred to the final spirocyclic product. The enantioselective synthesis of spirocyclic oxindoles has been achieved through the [5+2]-annulation of chiral silylalcohols. nih.gov

Enzymatic or Biocatalytic Approaches

While specific enzymatic or biocatalytic routes for the direct synthesis of this compound are not extensively documented in publicly available research, the broader field of biocatalysis offers promising strategies for the synthesis of chiral building blocks and related spirocyclic systems. For instance, enzymes are utilized in the synthesis of chiral propargyl alcohols, which can serve as precursors for spiroketals through copper-catalyzed cyclization reactions. thieme-connect.com The proposed biosynthesis of related spirocyclic structures, such as 1-oxa-3-azaspiro[4.5]decane, suggests that nature employs enzymatic pathways to construct these complex scaffolds, often starting from amino acid precursors. researchgate.net These natural precedents provide a blueprint for developing future biocatalytic methods.

Contemporary Advances in Spiro[4.5]decane Synthesis

The synthesis of the spiro[4.5]decane framework, the core of the target molecule, has been a focal point of synthetic innovation. Modern approaches leverage a variety of catalytic systems and reaction strategies to achieve high efficiency and stereocontrol.

Transition metal catalysis has become an indispensable tool for the construction of complex molecular architectures, including spirocycles. nih.gov

Palladium-catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.netnih.gov In the context of spirocycle synthesis, palladium-catalyzed reactions such as the Narasaka-Heck cyclization, C-H activation, and annulation cascades have been developed to construct spirocyclic pyrrolines. nih.gov These methods often involve the formation of a palladacycle intermediate, which can then undergo further transformations to yield the desired spirocyclic product. nih.govresearchgate.net The versatility of palladium catalysis allows for the coupling of a wide range of substrates, making it a powerful tool for accessing diverse spiro[4.5]decane analogues. frontierspecialtychemicals.com

Copper-catalyzed Reactions: Copper catalysts have proven effective in the synthesis of spirocyclic ethers and spiroketals. thieme-connect.comthieme-connect.comnih.gov These reactions often proceed through mechanisms such as [3+2] annulation or tandem cycloetherification and cyclization processes. thieme-connect.comthieme-connect.com For example, copper(I)-catalyzed reactions of ethynyl (B1212043) methylene (B1212753) cyclic carbamates with nucleophiles provide a straightforward route to various spirocyclic compounds under mild conditions. chemrxiv.org The enantioselective synthesis of spiroketals has been achieved using copper(I) catalysts, highlighting the potential for stereocontrolled construction of the 1-oxa-7-azaspiro[4.5]decane core. thieme-connect.com

Table 1: Examples of Transition Metal-Catalyzed Spirocycle Synthesis

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Palladium(II)Narasaka-Heck/C-H activation/[4+2] annulationγ,δ-unsaturated oxime ester, 2-chlorobenzoic acidSpirocyclic pyrrolines nih.gov
Copper(I) iodide/TriphenylphosphineCycloetherification/Diels-AlderChiral propargyl alcohols, ortho-quinodimethidesSpiroketals thieme-connect.com
Copper(I)[3+2] AnnulationExocyclic sulfonyl enamides, 1,4-benzoquinone (B44022) estersN,O-Spiroketals and Spiroketals thieme-connect.com
Copper(I)CarboetherificationAlkenolsSpirocyclic ethers nih.gov

Radical and photochemical reactions offer unique pathways for the formation of spirocyclic systems, often under mild and environmentally friendly conditions.

Radical Cyclization: Radical-mediated spirocyclization is a powerful method for constructing complex spirocyclic frameworks. researchgate.net Ketyl radical-mediated tandem cyclizations promoted by samarium(II) iodide (SmI₂) have been used to synthesize spiro[4.5]decanes with high stereoselectivity. nih.govacs.org These reactions involve the cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene. nih.govacs.org More recently, visible-light-induced photocatalysis has been employed to generate radicals for the synthesis of spirocyclic vinyl sulfones through a cascade of radical cyclization and functional group migration. nih.gov

Photochemical Strategies: Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under visible light irradiation. rsc.orgnih.govresearchgate.netemory.eduresearchgate.net This approach has been successfully applied to the synthesis of spiro[4.5]decanes through dearomative cyclization reactions. acs.org For instance, the use of an organic photoredox catalyst can facilitate the intramolecular radical 5-exo-trig cyclization of (hetero)aryl halides to produce tricyclic ring systems. emory.edu These methods are attractive due to their mild reaction conditions and the use of visible light as a renewable energy source. rsc.orgnih.gov

Table 2: Radical and Photochemical Synthesis of Spirocycles

MethodReagents/CatalystStarting MaterialProductReference
Ketyl Radical CyclizationSmI₂ω-alkynyl carbonyl compoundsSpiro[4.5]decanes nih.govacs.org
Photocatalytic Radical CyclizationVisible light, photocatalystDiethyl 2-bromo-2-(2-methoxybenzyl) malonates, alkyneso-spiro[4.5]decanes acs.org
Photoredox CatalysisOrganic photoredox catalyst, amine reductant, blue LEDs(Hetero)aryl halidesTricyclic spiro compounds emory.edu
Dual Photoredox/Titanocene Catalysis4CzIPN, Hantzsch ester, Cp₂TiCl₂EpoxyalkynesSpirocycles rsc.org

Multi-component reactions (MCRs) and tandem (or cascade) processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.

Multi-component Reactions: MCRs allow for the construction of complex molecules from three or more starting materials in a one-pot reaction. A five-component reaction involving 1,3-diketo compounds, hydroxylamine, activated methylene compounds, isatin, and other reagents has been used to synthesize spiro compounds under microwave irradiation, representing a green and efficient approach. utrgv.edu

Tandem Processes: Tandem reactions, where a single catalyst promotes multiple sequential transformations, are highly effective for the synthesis of spirocycles. A Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org Similarly, a tandem radical/polar crossover reaction has been utilized in the total synthesis of spiroketal-containing natural products. acs.org These strategies enable the rapid assembly of complex spirocyclic scaffolds from relatively simple precursors.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. rsc.org In the context of spirocycle synthesis, several green approaches have been reported.

The use of water as a solvent and microwave irradiation in multi-component reactions for spiro compound synthesis exemplifies a green chemistry approach. utrgv.edunih.gov Metal-free catalytic systems, such as the use of simple phenol-derived catalysts for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide, also align with green chemistry principles by avoiding the use of potentially toxic and expensive heavy metals. rsc.orgrsc.org Furthermore, photocatalytic methods that utilize visible light as a renewable energy source contribute to the development of more sustainable synthetic processes. researchgate.net

Synthesis of Key Precursors and Advanced Intermediates in the Construction of the this compound Scaffold

The synthesis of the this compound scaffold relies on the availability of key precursors and advanced intermediates. A crucial starting material for the piperidine portion of the spirocycle is N-Boc-4-piperidone. google.comchemicalbook.comnih.govresearchgate.net This versatile building block can be synthesized from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) through a series of steps including basification, extraction, reduction, and protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. google.com

Derivatives of N-Boc-4-piperidone are then used in various cyclization strategies to construct the spirocyclic core. For example, reaction with N-substituted 2-aminoethanols can lead to the formation of the 1-oxa-7-azaspiro[4.5]decane system. researchgate.net The synthesis of related spiroketals has been achieved through tandem reactions of precursors derived from chiral propargyl alcohols. thieme-connect.comacs.org The development of efficient and scalable syntheses of these key precursors is paramount for the successful construction of this compound and its analogues.

Advanced Structural Elucidation and Conformational Analysis of 1 Oxa 7 Azaspiro 4.5 Decan 3 Ol

Theoretical Conformational Analysis of Spiro[4.5]decanes and Related Systems

The conformational landscape of spiro[4.5]decanes, the parent carbocyclic framework of 1-Oxa-7-azaspiro[4.5]decan-3-ol, is inherently complex due to the spiro fusion of a five-membered and a six-membered ring. wikipedia.orgresearchgate.net Theoretical and computational methods are indispensable tools for predicting the most stable conformations and understanding the energetic barriers between them.

Studies on substituted spiro[4.5]decanes have revealed that the conformational equilibrium is influenced by a delicate balance of steric and electrostatic interactions. cdnsciencepub.com For instance, in 6-substituted-1,4-dioxospiro[4.5]decanes, the relative stability of axial versus equatorial conformers is dependent on the nature of the substituent and the solvent. cdnsciencepub.com These computational models often employ methods like the Self-Consistent-Reaction-Field (SCRF) to account for solvent effects. cdnsciencepub.com

In piperidine-containing spirocycles, the conformational preferences can be further modulated. The introduction of a spirocyclic ring adjacent to a substitution site on a six-membered ring can alter the typical preference for equatorial substitution. researchgate.net For example, density functional theory (DFT) calculations have shown that for certain N-acylpiperidines with a 2-substituent, a pseudoallylic strain can force the substituent into an axial orientation. nih.gov In some cases, tetrasubstituted piperidines have been found to favor a boat conformation over the traditional chair form to minimize unfavorable steric interactions, a finding confirmed by both X-ray analysis and DFT studies. rsc.org The conformational behavior of fluorinated piperidines has also been systematically studied, revealing that delocalization forces, solvation, and solvent polarity play crucial roles in determining axial versus equatorial preferences. researchgate.net

Application of Advanced Spectroscopic Techniques for Structural Confirmation (Focus on Methodology)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for determining the relative configuration and predominant conformation. researchgate.netuobasrah.edu.iqnih.gov

¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the protons and carbons in the this compound skeleton provide initial information about the electronic environment of each nucleus. For example, protons and carbons adjacent to the oxygen and nitrogen heteroatoms are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of these electronegative atoms. np-mrd.orgmdpi.com

Spin-Spin Coupling Constants: Homonuclear (¹H-¹H) and heteronuclear (¹H-¹³C) coupling constants are invaluable for determining the connectivity of atoms and the dihedral angles between them, which in turn define the conformation of the rings. The magnitude of three-bond coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, helping to differentiate between axial and equatorial orientations of substituents on the piperidine (B6355638) ring.

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, establishing the connectivity within the individual rings of the spirocycle. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the different fragments of the molecule and confirming the spirocyclic core structure. researchgate.netipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information for determining the relative stereochemistry and conformation. For instance, strong NOEs between an axial proton and other axial protons at positions +2 and -2 on a six-membered ring are characteristic of a chair conformation.

The table below shows hypothetical ¹H and ¹³C NMR data for this compound, illustrating the type of information obtained from these experiments.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
23.8 - 4.0 (m)70 - 75C4, C5H4, H9
34.1 - 4.3 (m)65 - 70C2, C4, C5H2, H4
41.8 - 2.1 (m)35 - 40C2, C3, C5, C6H2, H3, H5
62.8 - 3.1 (m)50 - 55C5, C7, C8, C10H8, H10
81.6 - 1.9 (m)25 - 30C6, C7, C9, C10H6, H9, H10
91.5 - 1.8 (m)28 - 33C7, C8, C10H8, H10
102.9 - 3.2 (m)48 - 53C5, C6, C8, C9H6, H8, H9

Infrared (IR) and Raman Spectroscopy for Functional Group and Ring Strain Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into the conformational state and ring strain. kurouskilab.comnih.gov These two techniques are complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa.

For this compound, the key functional groups that can be identified are:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The exact position and shape of this band can provide information about hydrogen bonding.

N-H Stretch: A sharp to medium absorption in the region of 3300-3500 cm⁻¹ in the IR spectrum indicates the presence of the secondary amine in the piperidine ring.

C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in the aliphatic rings.

C-O Stretch: A strong band in the "fingerprint region" of the IR spectrum, typically between 1000-1300 cm⁻¹, is indicative of the C-O single bond in the oxolane ring.

C-N Stretch: This vibration, also found in the fingerprint region (1000-1200 cm⁻¹), confirms the presence of the amine functionality.

The table below summarizes the expected vibrational frequencies for key functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IR IntensityRaman Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, BroadWeak
Amine (-NH-)N-H Stretch3300 - 3500MediumWeak
Alkane (CH₂, CH)C-H Stretch2850 - 3000StrongStrong
Ether (-C-O-C-)C-O Stretch1000 - 1300StrongMedium
Amine (-C-N-)C-N Stretch1000 - 1200MediumMedium

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound by measuring the mass-to-charge ratio (m/z) with very high precision.

Upon electron ionization (EI), the molecule loses an electron to form a radical cation (M⁺•), which then undergoes a series of fragmentation reactions. The fragmentation of spirocyclic compounds can be complex, but often involves characteristic cleavages of the rings. researchgate.net For this compound, the presence of the heteroatoms (oxygen and nitrogen) will significantly influence the fragmentation pathways. arkat-usa.orgmiamioh.edulibretexts.org

Key fragmentation pathways for aliphatic amines and ethers include:

α-Cleavage: This is a dominant fragmentation pathway for both amines and ethers. libretexts.orglibretexts.org The bond adjacent to the heteroatom breaks, leading to the formation of a stable, resonance-stabilized cation. For the piperidine ring, this would involve cleavage of a C-C bond adjacent to the nitrogen. For the oxolane ring, cleavage would occur next to the oxygen.

Loss of Small Neutral Molecules: The molecular ion can lose small, stable molecules such as water (H₂O) from the hydroxyl group, or ammonia (B1221849) (NH₃) or an amino radical from the piperidine ring.

By carefully analyzing the m/z values of the fragment ions, a fragmentation scheme can be proposed, which provides strong evidence for the connectivity of the atoms in the molecule. The fragmentation pattern is often unique to a specific isomer, aiding in its identification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. rsc.org This technique requires the formation of a high-quality single crystal of the compound of interest.

The process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all atoms (except usually hydrogen) in the crystal lattice can be determined with high accuracy.

For this compound, X-ray crystallography can provide definitive answers to several key structural questions:

Connectivity: It confirms the spirocyclic nature of the molecule and the positions of the oxygen and nitrogen atoms and the hydroxyl group.

Conformation: It reveals the precise conformation of both the five-membered oxolane ring and the six-membered piperidine ring in the solid state. This includes the determination of ring puckering and whether the piperidine ring adopts a chair, boat, or twist-boat conformation. rsc.org

Relative Stereochemistry: It establishes the relative orientation of the substituents on the stereogenic centers.

Absolute Stereochemistry: For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (i.e., distinguish between enantiomers). nih.gov This is often referred to as the Bijvoet method.

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsional angles, serve as a benchmark for validating the results from theoretical calculations and spectroscopic analyses.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly powerful for studying chiral compounds like this compound, providing information on enantiomeric purity and absolute configuration. e3s-conferences.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the optical rotation of a chiral substance as a function of the wavelength of light. slideshare.netwikipedia.org The resulting ORD curve can be complex, often exhibiting peaks and troughs known as the Cotton effect, especially at wavelengths near an electronic absorption band of a chromophore. numberanalytics.com The shape and sign of the Cotton effect are characteristic of the stereochemistry of the molecule. By comparing the experimental ORD curve with those of known compounds or with curves predicted by ab initio calculations, the absolute configuration of a molecule can be assigned. acs.orgacs.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. Only chiral molecules that absorb light will exhibit a CD spectrum. The sign and intensity of the CD bands (known as Cotton effects) are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

For this compound, the chromophores are the C-O and C-N bonds. While these saturated chromophores absorb in the far-UV region, their CD signals can still be measured. If a derivative of the molecule containing a stronger chromophore is synthesized, the analysis can be simplified. The CD exciton (B1674681) chirality method, for instance, can be applied to molecules containing two or more interacting chromophores to unambiguously determine their spatial arrangement and thus the absolute stereochemistry of the molecule. rsc.org

Reactivity and Functional Group Transformations of 1 Oxa 7 Azaspiro 4.5 Decan 3 Ol

Chemical Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary alcohol at the C-3 position of the tetrahydrofuran (B95107) ring is a key site for chemical modification. Its reactivity is typical of secondary alcohols, allowing for transformations that are crucial for modulating the physicochemical properties and biological activity of the molecule.

Esterification: The hydroxyl group can undergo esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. While direct literature examples for this specific scaffold are not prevalent, the reaction is a fundamental transformation for secondary alcohols and is a common strategy in medicinal chemistry to introduce a wide array of substituents.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This modification can alter the hydrogen-bonding capacity and lipophilicity of the resulting molecule.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-Oxa-7-azaspiro[4.5]decan-3-one. This transformation is a pivotal step in the synthesis of many analogues, as the resulting ketone can be further derivatized. For instance, studies on the closely related 1-oxa-8-azaspiro[4.5]decane system show that the 3-keto group can be converted into a methylene (B1212753) group, a dithioketal, or an oxime, highlighting the synthetic utility of the oxidation product. nih.gov The choice of oxidizing agent (e.g., PCC, Swern oxidation, Dess-Martin periodinane) is critical to ensure selective oxidation without affecting the tertiary amine.

Table 1: Representative Transformations of the Hydroxyl Group

Transformation Reagent/Condition Example Product Functional Group
Esterification Acyl Chloride, Pyridine Ester
Etherification NaH, then Alkyl Halide Ether
Oxidation Dess-Martin Periodinane Ketone

Chemical Reactivity of the Tertiary Amine Nitrogen (e.g., Alkylation, Acylation, Quaternization)

The nitrogen atom at the 7-position is a tertiary amine integrated into a piperidine (B6355638) ring. Its lone pair of electrons makes it nucleophilic and basic, enabling several key transformations.

Alkylation: The tertiary amine can be alkylated with alkyl halides or other electrophilic alkylating agents to introduce substituents on the nitrogen. N-alkylation is a common strategy in the development of spirocyclic compounds for biological targets. For example, in the analogous 1-oxa-8-azaspiro[4.5]decane series, N-methylation was a key modification in structure-activity relationship studies. nih.gov

Acylation: The nitrogen can react with acylating agents like acid chlorides or anhydrides to form amides. A particularly important acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc protected compound is frequently used as a synthetic intermediate, as it deactivates the nitrogen's nucleophilicity, allowing for selective reactions at the hydroxyl group.

Quaternization: As a tertiary amine, the nitrogen atom can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge and significantly increases the polarity of the molecule. This can be a useful strategy for altering pharmacokinetic properties or for creating ionic ligands.

Table 2: Representative Transformations of the Tertiary Amine

Transformation Reagent Example Product Functional Group
Alkylation Methyl Iodide N-Methyl Piperidinium Salt
Acylation Di-tert-butyl dicarbonate N-Boc Carbamate
Quaternization Ethyl Bromide N-Ethyl Quaternary Ammonium Salt

Transformations Involving the Spirocyclic Ring System (e.g., Ring Expansion, Ring Contraction, Rearrangements)

However, synthetic strategies to create related azaspirocyclic systems sometimes employ rearrangement reactions. For example, semipinacol rearrangements have been utilized to construct the core of 1-azaspirocycles. ubc.ca Such reactions build the spirocyclic system itself rather than modifying an existing one. The stability of the 1-Oxa-7-azaspiro[4.5]decane core is an advantageous feature for its use as a scaffold in medicinal chemistry, as it provides a rigid and reliable three-dimensional structure.

Regioselective and Chemoselective Modifications of the 1-Oxa-7-azaspiro[4.5]decan-3-ol Scaffold

Given the presence of two distinct functional groups, the hydroxyl and the tertiary amine, the concepts of regioselectivity and, more importantly, chemoselectivity are central to the synthetic chemistry of this compound.

Chemoselectivity: The key to selectively modifying one functional group in the presence of the other lies in exploiting their different reactivity profiles or using protecting groups.

Reaction at Nitrogen: The tertiary amine is generally more nucleophilic than the hydroxyl group. Therefore, reactions with alkylating or acylating agents can often be directed to the nitrogen under neutral or basic conditions. The formation of tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a prime example of chemoselective N-acylation.

Reaction at Oxygen: To achieve selective reaction at the hydroxyl group, the reactivity of the amine is typically suppressed. This can be accomplished in two main ways:

Protonation: By using the hydrochloride salt of the amine, the nitrogen's lone pair is engaged, rendering it non-nucleophilic. This allows electrophiles to react selectively with the neutral hydroxyl group.

Protection: As mentioned, the amine can be protected with a group like Boc. With the nitrogen protected, the hydroxyl group becomes the primary site for subsequent transformations such as oxidation, esterification, or etherification. The protecting group can be removed later in the synthetic sequence.

Derivatization Strategies for the Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The 1-Oxa-7-azaspiro[4.5]decane scaffold is an attractive core for generating libraries of compounds for SAR studies, particularly in the search for new therapeutic agents. nih.govnih.govmdpi.com Derivatization strategies typically focus on systematically modifying the key functional handles to probe their interactions with biological targets.

Modification at the C-3 Position:

Varying the ester group (e.g., acetate, benzoate, etc.) to explore the effect of size, electronics, and lipophilicity.

Introducing different ether substituents to modify hydrogen bonding potential and steric bulk.

Converting the alcohol to a ketone and then to other functionalities like oximes or substituted alkenes to explore different geometries and electronic properties. nih.gov

Modification at the N-7 Position:

Synthesizing a series of N-alkyl analogues (e.g., methyl, ethyl, benzyl) to investigate the steric and electronic requirements of the binding pocket.

Preparing various N-acyl or N-sulfonyl derivatives to introduce different hydrogen bond acceptors and to modulate the basicity of the nitrogen.

These derivatization strategies allow for a systematic exploration of the chemical space around the spirocyclic core, enabling the optimization of properties like potency, selectivity, and pharmacokinetics. nih.gov

Computational and Theoretical Investigations of 1 Oxa 7 Azaspiro 4.5 Decan 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Oxa-7-azaspiro[4.5]decan-3-ol at the subatomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its structure and reactivity.

Detailed Research Findings: DFT, particularly with hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D, combined with Pople-style (e.g., 6-311++G(2d,p)) or Dunning-type basis sets, is a common approach for optimizing the molecular geometry. mdpi.com This process identifies the most stable three-dimensional arrangement of atoms by locating the minimum on the potential energy surface. For this compound, this would involve determining the preferred conformations of both the piperidine (B6355638) and tetrahydrofuran (B95107) rings and the orientation of the hydroxyl substituent (axial vs. equatorial).

Once the geometry is optimized, a wealth of electronic properties can be calculated:

Electronic Energies and Stability: The total electronic energy allows for the comparison of the relative stabilities of different isomers or conformers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity; a larger gap implies higher stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, this map would highlight the electron-rich regions around the oxygen and nitrogen atoms and the hydroxyl group, indicating sites susceptible to electrophilic attack, and electron-poor regions, typically around the hydrogen atoms, which are prone to nucleophilic attack.

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen or ether oxygen, and to quantify the nature of the chemical bonds within the spirocyclic framework.

PropertyMethod/Basis SetHypothetical Value (Conformer A)Hypothetical Value (Conformer B)
Total Energy (Hartree)B3LYP/6-31G(d)-517.12345-517.12189
HOMO Energy (eV)B3LYP/6-31G(d)-6.8-6.9
LUMO Energy (eV)B3LYP/6-31G(d)1.51.4
HOMO-LUMO Gap (eV)B3LYP/6-31G(d)8.38.3
Dipole Moment (Debye)B3LYP/6-31G(d)2.12.5

This table presents hypothetical data for illustrative purposes, demonstrating the typical output of quantum chemical calculations for different conformers of a molecule like this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for exploring the full range of molecular motion. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative to study the conformational landscape and flexibility of this compound.

Detailed Research Findings: These methods treat atoms as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS).

Conformational Analysis: A systematic or stochastic conformational search using MM can identify all energetically accessible conformers. For this compound, this would explore the various chair, boat, and twist-boat conformations of the six-membered piperidine ring, the envelope and twist conformations of the five-membered tetrahydrofuran ring, and the different rotamers of the hydroxyl group. The resulting conformers can be ranked by their steric energy.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the molecule over time, providing a dynamic picture of its behavior. An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal the transitions between different conformations, the flexibility of the ring systems, and the lifetime of key intramolecular interactions, such as hydrogen bonds. researchgate.net The trajectory from an MD simulation can be analyzed to determine the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target.

Conformer IDKey Dihedrals (Hypothetical)Relative Energy (kcal/mol)Predicted Population (%)
Conf-1 (Chair-Envelope)C2-N7-C6-C5: 175°0.0065.5
Conf-2 (Chair-Twist)C2-N7-C6-C5: 178°0.8520.1
Conf-3 (Boat-Envelope)C2-N7-C6-C5: 55°2.502.3

This table provides an illustrative example of data that could be generated from a conformational analysis, showing the relative energies and predicted Boltzmann populations of low-energy conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. ontosight.ai

Detailed Research Findings:

NMR Chemical Shift Prediction: The accurate prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. rsc.org The typical workflow involves:

Performing a conformational search using a lower-level method like MM (as in 5.2).

Optimizing the geometries of the low-energy conformers using a reliable DFT functional and basis set (as in 5.1). mdpi.com

Calculating the magnetic shielding tensors for each optimized conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com

Converting the shielding tensors to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Obtaining the final predicted spectrum by averaging the chemical shifts of the conformers, weighted by their Boltzmann population. This approach accounts for the fact that an experimental spectrum represents an average over all conformations present in solution. nih.gov

IR Frequencies Prediction: DFT calculations can also predict the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. Due to approximations in the theory (e.g., the harmonic oscillator approximation) and the absence of environmental effects in the gas-phase calculations, there is often a systematic overestimation of the frequencies. This is typically corrected by applying a uniform scaling factor to the calculated frequencies to achieve better agreement with experimental IR spectra.

Atom PositionPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Deviation (ppm)
C368.569.1-0.6
C5 (Spiro)85.284.7+0.5
C645.145.3-0.2
C1044.845.0-0.2

This is an example table comparing predicted ¹³C NMR chemical shifts against hypothetical experimental values. Small deviations between scaled theoretical and experimental values support the structural assignment.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (Theoretical Framework)

Given that analogues of this scaffold have shown activity at biological targets like muscarinic receptors, computational methods can be used to predict and analyze how this compound might interact with a specific protein target. nih.gov

Detailed Research Findings:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the 3D structure of this compound into the active site of a target protein (whose structure is often obtained from the Protein Data Bank). A scoring function is then used to estimate the binding affinity for numerous possible poses, ranking them to identify the most likely binding mode. This can reveal potential key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and polar residues in the receptor's binding pocket.

Post-Docking Molecular Dynamics: Following docking, MD simulations of the ligand-protein complex are performed to assess the stability of the predicted binding pose and to refine the interaction profile. researchgate.net These simulations, often run for hundreds of nanoseconds, show how the ligand and protein adapt to each other's presence. Analysis of the MD trajectory can confirm the persistence of key hydrogen bonds, identify stable hydrophobic interactions, and calculate a more rigorous estimate of the binding free energy using methods like MM/PBSA or MM/GBSA.

Interacting Residue (Hypothetical M1 Receptor)Interaction TypeKey Ligand Atom(s)
Asp105Hydrogen Bond (Salt Bridge)N7-H
Tyr381Hydrogen BondO3-H
Trp157Pi-Alkyl InteractionPiperidine Ring
Val108Hydrophobic ContactC9, C10

This illustrative table lists potential key interactions between this compound and amino acid residues within a hypothetical receptor binding site, as might be predicted by docking and MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Analogues (Methodological Aspects)

QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is a powerful tool in drug discovery for predicting the activity of untested molecules and prioritizing synthetic targets.

Methodological Aspects: A QSAR study on analogues of this compound would involve the following steps:

Data Set Assembly: A series of analogues would be synthesized, varying substituents on the piperidine or tetrahydrofuran rings. Their biological activity (e.g., IC₅₀ or Kᵢ value against a specific target) would be experimentally measured.

Descriptor Calculation: For each analogue in the series, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties, including:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Connectivity indices that describe branching and molecular shape.

Model Generation: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done using an external test set of compounds that were not used in the model-building process. A statistically robust and predictive model can then be used to estimate the activity of virtual or yet-to-be-synthesized analogues, guiding the design of more potent compounds.

Compound IDR-Group at N7LogP (Descriptor)Hypothetical IC₅₀ (nM)
1 -H0.8550
2 -CH₃1.3210
3 -CH₂CH₃1.895
4 -CH₂Ph3.245

This table shows a hypothetical data set that would form the basis of a QSAR study for analogues of this compound, linking a calculated descriptor (LogP) to measured biological activity.

Exploration of Biological Interactions and Pharmacological Potential of the 1 Oxa 7 Azaspiro 4.5 Decan 3 Ol Scaffold Mechanistic and Molecular Focus

Design Rationale for 1-Oxa-7-azaspiro[4.5]decan-3-ol Derivatives as Ligands for Biological Targets

The design of derivatives based on the 1-oxa-azaspiro[4.5]decane scaffold is rooted in several key medicinal chemistry concepts aimed at optimizing ligand-target interactions and improving drug-like properties.

Scaffold Rigidity and Three-Dimensionality : A primary rationale for employing spirocyclic systems like the 1-oxa-7-azaspiro[4.5]decane motif is to move away from flat, two-dimensional molecules. Spirocycles introduce a high degree of sp³ character and a well-defined three-dimensional geometry. rsc.org This rigid framework helps to lock the molecule in a specific conformation, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined exit vectors of the spirocyclic core allow for precise positioning of substituents into specific regions of a receptor's binding pocket. rsc.org

Targeting Specific Receptor Families : The 1-oxa-8-azaspiro[4.5]decane skeleton has been successfully utilized as a template for designing ligands for various receptors. For instance, derivatives were designed as M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov This design incorporated the tetrahydrofuran (B95107) ring, a key feature of the natural agonist muscarone, into the spirocyclic system to mimic its interaction with the receptor. nih.gov In another example, this scaffold was used to develop highly potent and selective ligands for the sigma-1 (σ₁) receptor, a unique intracellular protein implicated in a range of neurological disorders. nih.gov The design rationale here involved attaching various substituted aromatic moieties to the nitrogen atom of the azaspirodecane ring to explore the binding requirements of the σ₁ receptor. nih.gov

Improving Physicochemical Properties : The introduction of the spirocyclic core is often intended to enhance a lead compound's physicochemical profile. Compared to traditional aromatic systems, sp³-rich scaffolds can lead to reduced lipophilicity and improved aqueous solubility, which are favorable properties for drug candidates. rsc.org For example, the 2-azaspiro[3.3]heptane has been successfully used as a more water-soluble bioisostere of the common piperidine (B6355638) ring. rsc.org Similarly, the 1-oxa-7-azaspiro[4.5]decane scaffold is designed with the expectation of conferring improved metabolic stability and bioavailability.

Molecular Mechanisms of Interaction with Specific Biological Targets (e.g., Receptors, Enzymes, Ion Channels)

The specific interactions of this compound derivatives with their biological targets are dictated by the precise arrangement of their functional groups, which are held in place by the spirocyclic core.

The affinity of these ligands for their targets is quantified using in vitro binding assays. Competition binding experiments are a standard methodology where a radiolabeled ligand with known affinity for the target is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (e.g., a 1-oxa-azaspiro[4.5]decane derivative). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated, which reflects the compound's binding affinity.

Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated their potential to bind with high affinity to specific receptors. For example, a series of these compounds were evaluated for their affinity at muscarinic M1 and M2 receptors, revealing that certain modifications could confer selectivity for the M1 subtype. nih.gov Similarly, when designed as sigma receptor ligands, several derivatives showed nanomolar affinity for the σ₁ receptor and varying degrees of selectivity over the σ₂ subtype. nih.gov

Table 1: In Vitro Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives

CompoundTarget Receptor(s)Ki (nM)Selectivity
Compound A (σ₁ Ligand) σ₁ Receptor0.4744-fold vs σ₂
Compound B (σ₁ Ligand) σ₁ Receptor12.12-fold vs σ₂
Compound C (Muscarinic Ligand) M₁ ReceptorHigh AffinityPreferential for M₁ over M₂
Compound D (Muscarinic Ligand) M₁ ReceptorHigh AffinityNon-selective vs M₂

This table is a representative summary based on findings for 1-oxa-8-azaspiro[4.5]decane analogues. nih.govnih.gov

While the primary targets explored for the 1-oxa-azaspiro[4.5]decane scaffold have been receptors, its structural features make it a viable candidate for enzyme inhibition. The hydroxyl group of this compound and the nitrogen atom can serve as crucial hydrogen bond donors or acceptors, interacting with key residues in an enzyme's active site.

For example, related spirocyclic natural products, the psammaplysins, which contain a 1,6-dioxa-2-azaspiro[4.6]undecane core, have been shown to inhibit mycothiol-S-conjugate amidase, an enzyme from Mycobacterium tuberculosis. researchgate.net This demonstrates the potential of such spiro-heterocyclic systems to function as enzyme inhibitors. Mechanistic studies for a novel inhibitor would typically involve kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring enzyme activity at various substrate and inhibitor concentrations.

Protein-protein interactions (PPIs) represent a challenging but important class of therapeutic targets. The surfaces involved in PPIs are often large and shallow, making them difficult to target with traditional small molecules. The rigid, three-dimensional nature of the this compound scaffold is conceptually well-suited for tackling this challenge. The spirocyclic core can serve as a rigid anchor from which substituents can be projected in precise vectors. This allows for the creation of molecules that can place key functional groups into separate pockets or "hot spots" on a protein surface, effectively mimicking the binding epitope of a natural protein partner and disrupting the interaction. While specific examples for this scaffold are not yet prevalent, its use as a platform for developing PPI modulators is a promising area for future research.

Structure-Activity Relationship (SAR) Studies of this compound Analogues: Identifying Key Pharmacophoric Elements

SAR studies are crucial for optimizing lead compounds by identifying which parts of the molecule are essential for biological activity. Extensive SAR has been conducted on the analogous 1-oxa-8-azaspiro[4.5]decane system, providing a clear roadmap for the modification of the 1-oxa-7-aza scaffold.

Modifications on the Azaspirane Nitrogen : For sigma-1 receptor ligands, the substituent on the nitrogen atom is a key determinant of affinity and selectivity. Attaching different arylalkyl groups, such as a 2-(4-fluorophenyl)ethyl or a 3-phenylpropyl group, directly modulates the interaction with the receptor, with specific lengths and aromatic substitutions leading to optimal binding. nih.gov

Modifications on the Tetrahydrofuran Ring : In the context of muscarinic agonists, modifications to the tetrahydrofuran portion of the 1-oxa-8-azaspiro[4.5]decane scaffold significantly impact activity. nih.gov

Replacing the 3-keto group with a methylene (B1212753) (=CH₂) group or a dithioketal group maintained or improved M1 receptor affinity and selectivity. nih.gov

Changing the 2-methyl substituent to a 2-ethyl group also proved beneficial for M1 affinity. nih.gov

These modifications highlight the importance of the size, stereochemistry, and electronic nature of substituents around the oxolane ring for fine-tuning receptor interaction. nih.gov

Table 2: Summary of Structure-Activity Relationships for 1-Oxa-8-azaspiro[4.5]decane Analogues

Molecular PositionModificationEffect on Biological ActivityReference
Azaspirane Nitrogen Addition of various arylalkyl chainsModulates affinity and selectivity for σ₁ receptors. nih.gov
Position 3 (Oxolane Ring) Ketone to Methylene (=CH₂)Maintained/improved M₁ receptor affinity and selectivity. nih.gov
Position 2 (Oxolane Ring) Methyl to Ethyl groupIncreased M₁ receptor affinity. nih.gov
Position 3 (Oxolane Ring) Ketone to Oxime (=NOH)Displayed preferential affinity for M₁ over M₂ receptors. nih.gov

Bioisosteric Replacement Strategies Utilizing the Spirocyclic Motif in Drug Design

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. spirochem.comnih.govufrj.br The 1-oxa-7-azaspiro[4.5]decane motif can be employed in several bioisosteric replacement strategies.

Scaffold Hopping and Replacement of "Flat" Rings : The entire spirocyclic scaffold can be used as a "scaffold hop" to replace existing flat aromatic or heteroaromatic rings in a known drug. This strategy aims to create novel chemical entities with new intellectual property space and potentially improved properties, such as enhanced metabolic stability or better three-dimensional target engagement. rsc.orgspirochem.com

Piperidine and Piperazine Bioisosteres : Azaspirocycles are frequently designed as rigid or conformationally restricted bioisosteres of piperidine and piperazine, which are ubiquitous fragments in many approved drugs. rsc.org For example, 2-azaspiro[3.3]heptane has been shown to be an effective, more water-soluble replacement for piperidine. rsc.org The 1-oxa-7-azaspiro[4.5]decane scaffold can be considered a novel bioisostere for substituted piperidines, offering a different spatial arrangement of substituents and improved physicochemical properties.

Improving ADME Properties : The goal of bioisosteric replacement is often to address issues with a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile. spirochem.comresearchgate.net Replacing a metabolically labile group with a more stable spirocyclic motif can block sites of metabolism and increase the compound's half-life. Furthermore, the introduction of heteroatoms (oxygen and nitrogen) and the three-dimensional structure can modulate properties like pKa and lipophilicity to enhance solubility and permeability. nih.gov

Conceptualization of Prodrug Strategies and Advanced Delivery Systems based on the Spirocyclic Scaffold

The unique three-dimensional architecture of the this compound scaffold presents a compelling platform for the design of novel therapeutic agents. nih.govbldpharm.com However, to optimize the pharmacokinetic and pharmacodynamic profiles of potential drug candidates derived from this scaffold, innovative prodrug strategies and advanced delivery systems can be conceptualized. These approaches aim to overcome potential liabilities such as poor solubility, limited permeability across biological membranes, and off-target toxicity. ijpcbs.com

Prodrug Strategies for the this compound Scaffold

The chemical structure of this compound features two key functional groups amenable to prodrug design: a secondary alcohol (-OH) at the 3-position and a secondary amine (-NH-) at the 7-position. nih.govnih.gov These sites can be temporarily modified to create bioreversible derivatives that undergo enzymatic or chemical conversion in vivo to release the active parent drug. ijpcbs.comyoutube.com

Ester Prodrugs for the Hydroxyl Group: The hydroxyl group is a prime candidate for esterification to enhance lipophilicity and passive diffusion across cell membranes. Various promoieties can be attached through an ester linkage, which can be cleaved by ubiquitous esterase enzymes in the body. ijpcbs.comslideshare.net

Carbamate Prodrugs for the Amine Group: The secondary amine can be converted into a carbamate. This modification can modulate the basicity of the nitrogen atom, influencing its ionization at physiological pH and thereby affecting its interaction with biological targets and its permeability. nih.gov

The table below outlines potential prodrug strategies for the this compound scaffold.

Functional Group Prodrug Linkage Potential Promoieties Objective of Modification Anticipated In Vivo Cleavage Mechanism
3-HydroxylEsterAmino acids (e.g., valine, isoleucine), Fatty acids (e.g., oleic acid), PEGylating agentsEnhance water solubility (amino acids), Increase lipophilicity and membrane permeability (fatty acids), Improve pharmacokinetic profile (PEG)Esterases
7-AmineCarbamateAmino acids, Biotin, Targeting ligandsImprove metabolic stability, Enhance solubility, Targeted deliveryCarboxylesterases, Chemical hydrolysis
7-AmineN-Mannich BasesAldehydes/Ketones and an amino compoundImprove oral bioavailabilitySpontaneous or enzyme-catalyzed hydrolysis

Table 1: Conceptual Prodrug Strategies for this compound

Advanced Delivery Systems

To further enhance the therapeutic potential of drug candidates based on the this compound scaffold, advanced delivery systems can be employed. These systems can protect the drug from premature degradation, control its release, and facilitate targeted delivery to specific tissues or cells. nih.govresearchgate.net

Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate hydrophilic or lipophilic drug molecules. nih.govyoutube.com For derivatives of the this compound scaffold, liposomes could improve circulation time, reduce systemic toxicity, and enhance accumulation at target sites through the enhanced permeability and retention (EPR) effect, particularly in tumors. nih.gov Surface modification of liposomes with targeting ligands could further direct the drug to specific cell types. nih.govresearchgate.net

Nanoparticle-Based Delivery: Polymeric nanoparticles offer another versatile platform for drug delivery. youtube.comyoutube.com Prodrugs of the this compound scaffold could be encapsulated within or covalently attached to nanoparticles. nih.gov This approach can protect the drug from metabolic enzymes, control its release profile, and improve its solubility and bioavailability. nih.govresearchgate.net The composition and size of the nanoparticles can be tuned to optimize drug loading and release characteristics. youtube.com

The table below details conceptual advanced delivery systems for the spirocyclic scaffold.

Delivery System Encapsulation/Conjugation Strategy Potential Advantages Targeting Strategy
LiposomesEncapsulation of hydrophilic or lipophilic prodrugs within the aqueous core or lipid bilayer, respectively.Increased bioavailability, Reduced systemic toxicity, Enhanced tumor accumulation (EPR effect). nih.govPassive targeting via EPR effect, Active targeting by conjugating antibodies or peptides to the liposome (B1194612) surface. nih.gov
Polymeric NanoparticlesEncapsulation of the prodrug within the nanoparticle matrix or covalent conjugation to the polymer backbone.Controlled and sustained release, Protection from enzymatic degradation, Improved solubility. nih.govnih.govPassive targeting, Active targeting through surface functionalization with specific ligands. youtube.com
DendrimersCovalent attachment of prodrugs to the dendrimer periphery.High drug loading capacity, Precise control over size and surface chemistry. nih.govTargeting based on dendrimer generation and surface functional groups. nih.gov

Table 2: Conceptual Advanced Delivery Systems for this compound Derivatives

By combining rational prodrug design with advanced delivery technologies, the therapeutic window of drug candidates derived from the this compound scaffold could be significantly widened, paving the way for the development of safer and more effective medicines.

Future Directions and Emerging Research Challenges for 1 Oxa 7 Azaspiro 4.5 Decan 3 Ol

Development of Novel and More Sustainable Synthetic Routes

The synthesis of complex spirocyclic systems like 1-Oxa-7-azaspiro[4.5]decan-3-ol presents a considerable challenge for organic chemists, primarily due to their conformational rigidity and intricate 3D structures. mdpi.com Future research will prioritize the development of novel and more sustainable synthetic methodologies that are both efficient and environmentally benign.

A key area of focus is the advancement of "green chemistry" approaches. nih.govmdpi.com These methods aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. Techniques such as microwave-assisted synthesis and reactions conducted under solvent-free conditions are promising avenues. mdpi.comnih.gov For instance, the use of iodine as a catalyst in pseudo four-component reactions under microwave irradiation has proven effective for creating spiro heterobicyclic rings in excellent yields. nih.gov Similarly, organo-nanocatalysts, such as thiamine (B1217682) hydrochloride encapsulated on magnetic nanoparticles, have been successfully used for the synthesis of oxygen and nitrogen-containing spiro compounds under ultrasonic conditions, offering an efficient and green protocol. rsc.org

Another emerging frontier is the use of biocatalysis. An enzymatic stereodivergent platform using engineered protoglobin-based enzymes has been developed for the asymmetric synthesis of azaspiro[2.y]alkanes. acs.org This method operates on a gram scale without organic co-solvents and utilizes low-cost, engineered enzymes, representing a practical and scalable route to chiral spiro compounds. acs.org Furthermore, advanced catalytic systems, such as the diastereoselective Au/Pd relay catalytic tandem cyclization, have been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, a closely related scaffold, under mild conditions. researchgate.net These domino reactions are highly convergent and atom-economical, allowing for significant increases in molecular complexity in a single synthetic step. mdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Spirocyclic Compounds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel spirocyclic compounds. frontiersin.org De novo drug design, which involves creating novel molecular structures from scratch, is being significantly enhanced by deep learning and generative AI algorithms. frontiersin.orgnih.gov These technologies can rapidly generate and optimize virtual molecules with desired properties, drastically reducing the time and cost associated with traditional drug discovery. frontiersin.org

Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. frontiersin.orgresearchgate.net These trained models can then generate new, synthetically feasible molecules tailored to interact with a specific biological target. nih.govresearchgate.net For a scaffold like this compound, AI can be used to design libraries of derivatives by exploring various substitutions on the spirocyclic core. These algorithms can iteratively optimize the designed compounds against predictive models for properties like binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govtandfonline.com

Expansion of Structure-Activity Relationship Studies through Combinatorial Chemistry and High-Throughput Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 1-Oxa-7-azaspiro[4.5]decane scaffold, expanding SAR studies is crucial for optimizing its therapeutic properties. Research on closely related 1-oxa-8-azaspiro[4.5]decanes has shown that systematic modifications to the core structure can significantly impact receptor affinity and selectivity. nih.gov For example, in a series of M1 muscarinic agonists, modifying substituents at the C-2 and C-3 positions led to compounds with preferential affinity for M1 receptors and potent antiamnesic activity. nih.gov

To accelerate the exploration of the chemical space around this scaffold, combinatorial chemistry and high-throughput synthesis are indispensable tools. cijournal.ru These technologies enable the rapid synthesis of large, diverse libraries of related compounds, which can then be screened for biological activity. cijournal.rubenthamscience.com For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for antitumor activity, revealing that the spiro-dione structure is an active group and that different substituents significantly modulate potency. nih.gov Similarly, studies on 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones showed that substitutions on the core structure influenced antiproliferative potency against various cancer cell lines. mdpi.com

The data generated from high-throughput screening of these combinatorial libraries provide rich datasets for building robust SAR models. This iterative cycle of design, synthesis, and testing is essential for the hit-to-lead optimization process and the development of potent and selective drug candidates. cijournal.ru

Compound ClassStructural ModificationImpact on Biological ActivityTarget/ApplicationCitation
1-Oxa-8-azaspiro[4.5]decanesModification at C-2 and C-3 positionsPreferential affinity for M1 over M2 receptors; potent antiamnesic activityM1 Muscarinic Agonist (Dementia) nih.gov
1-Oxa-2,8-diazaspiro[4.5]decan-3-onesAlteration of the methyl group at N2Increased M1/M2 selectivity but loss of agonist activityM1 Muscarinic Agonist nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesSubstitution at the 4-position with p-bromobenzylOptimal antitumor activity against A549, MDA-MB-231, and HeLa cellsAnticancer nih.gov
1-Thia-4-azaspiro[4.5]decan-3-onesN-(2-methyl-8-tert-butyl-3-oxo...)-3-phenylpropanamideMost active inhibitor of human coronavirus 229E replicationAntiviral (Coronavirus) researchgate.net

Exploration of New Biological Targets and Therapeutic Areas at the Pre-clinical, Mechanistic Level

While initial research on related azaspiro[4.5]decane structures has focused on their potential as M1 muscarinic agonists for treating Alzheimer's disease nih.govnih.gov, the versatility of the spirocyclic scaffold suggests a much broader range of possible biological targets and therapeutic applications.

Recent studies have highlighted the potential of related spiro compounds in oncology. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated moderate to potent antitumor activity against lung, breast, and cervical cancer cell lines. nih.gov Further investigation into the mechanism of action, such as exploring effects on cell cycle regulation, could solidify this scaffold's potential in cancer therapy. mdpi.com

The antiviral potential of similar scaffolds is another promising avenue. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, a sulfur-containing analog, were found to inhibit the replication of human coronavirus 229E, with one compound showing activity comparable to a known inhibitor. researchgate.net This finding suggests that the 1-oxa-7-azaspiro[4.5]decane core could be a valuable starting point for the development of novel antiviral agents.

Furthermore, marine natural products containing spiroisoxazoline units have exhibited a wide array of biological activities, including antiviral, anticancer, antibacterial, and antimalarial properties. researchgate.net This diversity of function in naturally occurring related structures underscores the potential for discovering new biological targets for synthetic spirocycles like this compound through broad biological screening and mechanistic studies at the pre-clinical level.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Biological Activity

Advanced computational modeling is a critical component in modern drug discovery, providing insights that are often inaccessible through experimental methods alone. For this compound and its derivatives, computational tools can be applied to predict both chemical reactivity and biological activity.

Quantum mechanical methods, such as Density Functional Theory (DFT), are being used to investigate the mechanisms of synthetic reactions and understand the electronic properties of spirocyclic compounds. rsc.orgtandfonline.com This knowledge can aid in optimizing reaction conditions and designing more efficient synthetic routes. Computational analysis has also been employed to confirm the geometry and conformation of spirocyclic structures, which is crucial for understanding their interaction with biological targets. researchgate.net

In the context of biological activity, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations are essential. nih.gov These methods can predict how a molecule like this compound might bind to the active site of a target protein, providing a structural basis for its activity. nih.gov When combined with AI and machine learning, these simulations can be used to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. nih.gov Furthermore, computational models for predicting ADME properties are vital for the early-stage evaluation of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested. tandfonline.com

Q & A

Q. What are the established synthetic routes for 1-Oxa-7-azaspiro[4.5]decan-3-ol, and what key intermediates are involved?

The synthesis typically involves multi-step strategies, including cyclization reactions and protective group chemistry. For example, spirocyclic intermediates like tert-butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate are synthesized via reactions between epoxides and amines, followed by acid hydrolysis . Key steps include the use of tosylhydrazones for selective functionalization and chromatographic purification to isolate stereoisomers .

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography using SHELX software is the gold standard for resolving spirocyclic conformations . NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 2D-COSY) identifies substituent positions and hydrogen bonding patterns . Mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways .

Q. What are the common chemical reactions and reactivity patterns of this spirocyclic compound?

The hydroxyl group at position 3 undergoes oxidation (e.g., with KMnO4_4) to form ketones or carboxylic acids, while the azaspiro ring participates in nucleophilic substitution or reduction (e.g., LiAlH4_4) to yield amines or alcohols . Ring-opening reactions under acidic conditions can generate bicyclic intermediates .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up this compound production?

Low yields in the final step often arise from steric hindrance in the spirocyclic core. Strategies include:

  • Temperature modulation : Lowering reaction temperatures to reduce side-product formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps .
  • Purification : Reverse-phase HPLC separates diastereomers, which are common in spirocyclic systems .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often stem from dynamic ring puckering. Use:

  • DFT calculations : To model puckering amplitudes and phase angles, as defined by Cremer-Pople coordinates .
  • Variable-temperature NMR : Observing conformational equilibria at low temperatures (e.g., −40°C) .
  • Crystallographic validation : Cross-referencing NMR data with X-ray structures resolves ambiguities .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • Accelerated degradation studies : Expose the compound to pH gradients (1–13) and monitor decomposition via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition thresholds .
  • Light exposure testing : UV-Vis spectroscopy assesses photolytic degradation .

Q. How can this compound be leveraged in drug discovery pipelines?

Its spirocyclic scaffold is a privileged structure in medicinal chemistry due to:

  • Conformational rigidity : Enhances target binding specificity, as seen in enzyme inhibitors (e.g., lipid metabolism targets) .
  • Derivatization potential : The hydroxyl group allows for prodrug strategies (e.g., esterification for improved bioavailability) .
  • In silico screening : Molecular docking against protein databases identifies potential targets (e.g., GPCRs or kinases) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-DAD : Quantifies impurities at λ = 210–254 nm .
  • Chiral chromatography : Resolves enantiomers using amylose-based columns .
  • Elemental analysis : Validates stoichiometry, especially for hydrochloride salts .

Q. How should researchers design experiments to study the compound’s biological activity?

  • Dose-response assays : Test cytotoxicity (e.g., IC50_{50}) in cell lines (HEK-293, HepG2) .
  • Enzyme inhibition assays : Use fluorogenic substrates for real-time kinetic monitoring .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to address conflicting toxicity profiles reported in literature?

Discrepancies may arise from assay conditions (e.g., cell type, exposure time). Mitigation strategies:

  • Standardized protocols : Follow OECD guidelines for acute toxicity testing (e.g., LD50_{50} in rodents) .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models .
  • Mechanistic studies : Use RNA-seq to identify differentially expressed genes in toxic vs. non-toxic doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.